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Compound of Interest

Compound Name: 2-Fluoropropane

Cat. No.: B1329498

A comprehensive guide to the spectroscopic comparison of 2-Fluoropropane, 1-
Fluoropropane, and their constitutional isomer, Ethyl Methyl Ether. This guide provides a
detailed analysis of their Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass
Spectrometry (MS) data, supported by experimental protocols, to aid researchers in their
unambiguous identification.

In the realm of chemical analysis, the precise identification of isomers is a critical task. This
guide offers an in-depth spectroscopic comparison of 2-Fluoropropane and its structural
isomer, 1-Fluoropropane, alongside their constitutional isomer, Ethyl Methyl Ether. By
examining the nuances in their NMR, IR, and MS spectra, we provide a clear and objective
framework for their differentiation. This information is particularly valuable for researchers,
scientists, and professionals in drug development where structural accuracy is paramount.

At a Glance: Spectroscopic Data Summary

The following tables provide a consolidated view of the key quantitative data obtained from *H
NMR, 3C NMR, IR, and Mass Spectrometry for 2-Fluoropropane, 1-Fluoropropane, and Ethyl
Methyl Ether.

Table 1: *H NMR Spectroscopic Data
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. . Coupling
Chemical Shift L .
Compound Multiplicity Constant (J) Assignment
(3) ppm
Hz
4JHF = 48.0,
2-Fluoropropane  4.75 dsept CH-F
3JHH = 6.2
3JHH = 6.2, 3JHF
1.25 dd CHs
=235
1-Fluoropropane  4.43 t 3JHH=7.5 CH2-F
1.73 m CH:
1.02 t 3JHH =7.5 CHs
Ethyl Methyl
3.38 q 3JHH=7.0 O-CH2
Ether
3.24 S O-CHs
1.18 t 3JHH=7.0 CHs
Table 2: 13C NMR Spectroscopic Data
Chemical Shift () Coupling Constant .
Compound Assignment
ppm (*JCF) Hz
2-Fluoropropane 90.1 165.0 CH-F
225 23.0 CHs
1-Fluoropropane 83.5 164.0 CH2-F
245 19.0 CH:
10.5 5.0 CHs
Ethyl Methyl Ether 59.8 - O-CH:2
57.8 - O-CHs
15.6 - CHs
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Table 3: Infrared (IR) Spectroscopy Data

Compound Wavenumber Intensity Assighment
(cm™)

2-Fluoropropane 2980-2900 Strong C-H stretch

1390-1370 Medium C-H bend

1150-1080 Strong C-F stretch

1-Fluoropropane 2970-2880 Strong C-H stretch

1470-1450 Medium C-H bend

1080-1000 Strong C-F stretch

Ethyl Methyl Ether 2980-2850 Strong C-H stretch

1460-1440 Medium C-H bend

1120-1085 Strong C-O stretch

Table 4: Mass Spectrometry (MS) Data - Key Fragments (m/z and Relative Abundance)

© 2025 BenchChem. All rights reserved.

3/7

Tech Support


https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1329498?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH Validation & Comparative

Check Availability & Pricing

Key Fragment lons
Compound Molecular lon (M) Base Peak (m/z) (m/z) and [Relative
Abundance %]

62 [M*, 20%], 47 [M-
CHs, 100%], 43 [M-F,
40%], 41 [CsHs*,
30%]

2-Fluoropropane 62 47

62 [M*, 15%)], 43 [M-
CH:zF, 20%)], 33
[CHz2F+, 100%], 29
[C2Hs*, 50%]

1-Fluoropropane 62 33

60 [M+, 35%)], 45 [M-
CHs, 100%], 31
[CHs0™, 50%], 29
[C2Hs*, 40%]

Ethyl Methyl Ether 60 45

Experimental Protocols

The following are generalized experimental protocols for the spectroscopic techniques
discussed.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

1H and 3C NMR spectra are typically recorded on a 300 or 500 MHz spectrometer. Samples
are prepared by dissolving approximately 5-25 mg of the analyte for tH NMR and 50-100 mg
for 3C NMR in a deuterated solvent (e.g., CDCIs) in a standard 5 mm NMR tube.[1]
Tetramethylsilane (TMS) is commonly used as an internal standard (6 = 0.00 ppm).[2] For H
NMR, a sufficient number of scans are acquired to obtain a good signal-to-noise ratio. For 13C
NMR, a larger number of scans is typically required due to the lower natural abundance of the
13C isotope.

Fourier-Transform Infrared (FT-IR) Spectroscopy:

Infrared spectra are recorded using an FT-IR spectrometer.[3] For volatile liquids like the
isomers discussed, a spectrum can be obtained by placing a drop of the neat liquid between
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two sodium chloride (NaCl) or potassium bromide (KBr) plates.[4] A background spectrum of
the clean plates is recorded first and automatically subtracted from the sample spectrum.[5]
The spectrum is typically scanned over the range of 4000-400 cm~1.[6]

Electron lonization Mass Spectrometry (EI-MS):

Mass spectra are obtained using a mass spectrometer with an electron ionization source.[7]
The volatile sample is introduced into the ion source, often via a gas chromatograph (GC) for
separation and purification.[7] In the ion source, the sample molecules are bombarded with a
beam of high-energy electrons (typically 70 eV), causing ionization and fragmentation.[8][9]
The resulting positively charged ions are accelerated and separated in a mass analyzer based
on their mass-to-charge ratio (m/z).[10]

Visualizing the Comparison

The following diagram illustrates the logical workflow for the spectroscopic comparison of 2-
Fluoropropane and its isomers.

Spectroscopic Comparison of CsH7F and CsHsO Isomers

Isomers

1-Fluoropropane 2-Fluoropropane

Vibrational Frequencies Molecular lon Chemical Shifts
(Functional Groups) Fragmentation Pattern Coupling Constants

Structural Elucidation
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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BenchChem contact
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Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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